molecular formula C₃₆H₆₂O₃₁ B104634 Laminarihexaose CAS No. 29842-30-6

Laminarihexaose

Cat. No. B104634
CAS RN: 29842-30-6
M. Wt: 990.9 g/mol
InChI Key: XQLVBYSZGVKHIZ-GDDRYJORSA-N
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Description

Laminarihexaose is a specific type of oligosaccharide derived from laminarin, a low molecular weight β-glucan storage polysaccharide found in brown algae. Laminarin itself is known for its various biological properties, such as antioxidant and antimicrobial activities, and has been applied in biomedical fields . Laminarihexaose, as a synthesized β-1,3-glucan, has been studied for its molecular structure and potential applications in pharmaceuticals .

Synthesis Analysis

The synthesis of laminarihexaose involves chemical methods that have been explored to understand its structure and properties. NMR studies have been conducted on intermediates leading to laminarihexaose, revealing insights into the conformation of the glucopyranose rings . Additionally, the synthesis of sulfated laminara-oligosaccharides, including laminarihexaose, has been performed to enhance their anti-HIV activity, demonstrating the potential for chemical modification to create bioactive compounds .

Molecular Structure Analysis

The molecular structure of laminarihexaose has been elucidated through NMR and X-ray diffraction studies. These studies have shown that some glucopyranose rings in laminarihexaose adopt a twist-boat conformation, which explains the small coupling constants observed in NMR spectra. The X-ray structure has provided further details on the conformation and has helped to clarify unexpected NMR observations . Additionally, the crystal and molecular structure of a mixture containing laminarabiose, a building block of laminarihexaose, has been determined, providing insights into the conformation and intermolecular interactions of these oligosaccharides .

Chemical Reactions Analysis

Laminarihexaose and its derivatives undergo various chemical reactions, particularly sulfation, to enhance their biological activity. The degree of sulfation has been found to significantly affect the anti-HIV activity of these compounds, with higher degrees of sulfation generally leading to increased activity . The ability to chemically modify laminarihexaose and related oligosaccharides opens up possibilities for creating a range of compounds with tailored properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of laminarihexaose are influenced by its molecular structure and the presence of functional groups. Its solubility, viscosity, and reactivity can be modified through chemical modifications such as acrylation and sulfation . These modifications not only affect the physical properties but also enhance the biological activities of laminarihexaose, making it a versatile compound for various biomedical applications.

Scientific Research Applications

  • Binding Epitope Determination and Biological Mechanisms

    • Laminarihexaose has been studied for its interaction with recombinant human receptors, using high-resolution NMR studies. This research provided a full characterization of laminarihexaose's NMR spectrum, crucial for understanding its binding epitope and suggesting different biological mechanisms based on the saccharidic chain size (Sylla et al., 2011).
  • Antioxidant Effects and Oxidative Stress Reduction

    • Laminarihexaose has been evaluated for its effect on oxidative stress and lipid peroxidation, showing significant antioxidant activities. This research is particularly relevant in understanding its potential in reducing sepsis-induced oxidative stress (Cheng et al., 2011).
  • Substrate Binding and Enzymatic Hydrolysis

    • The action modes of an extracellular β-1,3-glucanase on β-1,3-glucooligosaccharides, including laminarihexaose, were studied to understand the enzyme’s substrate binding and hydrolysis patterns. This is important for applications in enzymatic digestion and bioprocessing (Miyanishi et al., 2003).
  • Aging Process Delay in Porcine Oocytes

    • Laminarihexaose has been shown to delay the aging process in porcine oocytes, highlighting its potential in reproductive biotechnology and developmental biology (Yao et al., 2018).
  • Efficient Assembly on Ionic Liquid Support

    • A method for the efficient assembly of β-(1 → 3)-glucan laminarihexaose on ionic liquid support has been developed, important for its rapid and high-yield synthesis (Wang et al., 2017).
  • Role in Cell Wall Structure

    • The location of β-glucans in the cell walls of pollen tubes was studied using laminarihexaose-specific monoclonal antibodies. This research provides insights into the structural biology of plant cells (Meikle et al., 1991).
  • Cyclic β-Glucan Synthesis

    • Laminarihexaose was used in the synthesis of cyclic β-glucan, providing a foundation for the development of novel oligosaccharides with potential applications in various fields (Vasur et al., 2010).
  • Enzymatic Biosystem for Laminaribiose Biosynthesis

    • An in vitro enzymatic biosystem for the synthesis of laminaribiose from maltodextrin and glucose was developed, showing the industrial potential of laminarihexaose in the production of disaccharides (Sun et al., 2019).
  • Biomedical Applications

    • Laminarihexaose, as part of laminarin, has been used in various biomedical applications, such as in cancer therapies, drug/gene delivery, and as an antioxidant (Zargarzadeh et al., 2020).

Future Directions

Future work is needed to understand the mechanisms behind the immunity induced by Laminarihexaose and its suppression by certain proteins . There is also interest in understanding how dietary components like β-glucans can aid host defense by modulating the inflammatory and antimicrobial activity of neutrophils and macrophages .

properties

CAS RN

29842-30-6

Product Name

Laminarihexaose

Molecular Formula

C₃₆H₆₂O₃₁

Molecular Weight

990.9 g/mol

IUPAC Name

(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1

InChI Key

XQLVBYSZGVKHIZ-GDDRYJORSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O

Other CAS RN

29842-30-6

synonyms

Laminarihexaose;  Laminarahexaose;  O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose

Origin of Product

United States

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